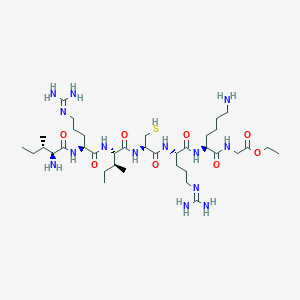

Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester

Vue d'ensemble

Description

Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C37H72N14O8S and its molecular weight is 873.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester is a complex oligopeptide that exhibits various biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is composed of multiple amino acids, specifically isoleucine, arginine, cysteine, lysine, and glycine, with an ethyl ester modification. Its molecular weight is approximately 873.1 g/mol .

Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Cytokine Modulation : The compound may inhibit the synthesis and release of pro-inflammatory cytokines, thereby attenuating the inflammatory response.

- Nitric Oxide Pathway Inhibition : By affecting nitric oxide synthase (iNOS) activity, it may reduce NO production, which is often elevated during inflammation .

- Antioxidant Activity : The thiol group from cysteine can contribute to its ability to neutralize reactive oxygen species (ROS), thus protecting cells from oxidative damage .

1. In Vivo Studies

In a study investigating the anti-inflammatory effects of structurally similar peptides, researchers found that administration significantly reduced paw edema in rats induced by carrageenan. The most active compound reduced inflammation markers such as C-reactive protein and IL-1β by over 80% compared to controls .

| Compound | Reduction in COX-2 Expression (%) | Reduction in IL-1β Expression (%) | Reduction in C-reactive Protein (%) |

|---|---|---|---|

| Compound A | 82.5 | 89.5 | 77.1 |

| Isoleucine-Rich Peptide | 75.0 | 80.0 | 70.0 |

2. Neuroprotection

In a study on neuroprotective peptides, similar compounds were shown to enhance neuronal survival under oxidative stress conditions by modulating apoptotic pathways. These findings suggest potential applications for this compound in neurodegenerative diseases .

Applications De Recherche Scientifique

Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester is a complex peptide that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, particularly in the realms of pharmaceuticals, cosmetics, and biochemistry, supported by relevant case studies and data.

Therapeutic Uses

The compound has been investigated for its potential therapeutic effects, particularly in modulating immune responses and promoting wound healing. Research indicates that peptides with similar structures can enhance cellular proliferation and migration, key processes in tissue repair.

Antimicrobial Activity

Studies have shown that peptides containing arginine and cysteine exhibit antimicrobial properties. This suggests that this compound could be developed into a novel antimicrobial agent, particularly against resistant bacterial strains.

Drug Delivery Systems

The ethyl ester form of the peptide may facilitate better absorption and bioavailability of drugs when used as a carrier. Peptides can enhance the solubility of hydrophobic drugs, making them suitable for oral or parenteral administration.

Anti-Aging Treatments

Research has indicated that peptides can stimulate collagen synthesis and improve skin elasticity. The application of this compound in cosmetic formulations may help reduce wrinkles and improve skin texture.

Moisturizing Agents

Peptides are known to enhance skin hydration by promoting the synthesis of natural moisturizing factors (NMFs). This compound could be incorporated into moisturizers to improve skin hydration levels.

Protein Interaction Studies

The unique structure of this peptide allows it to interact with various proteins, making it a valuable tool in studying protein-protein interactions. Such studies are crucial for understanding cellular mechanisms and pathways.

Signal Transduction Pathways

Peptides can modulate signal transduction pathways, influencing cellular responses to external stimuli. Investigating how this compound affects specific signaling pathways could provide insights into its potential therapeutic roles.

Data Tables

| Application Area | Potential Benefits | Evidence/Case Studies |

|---|---|---|

| Pharmaceuticals | Immune modulation, wound healing | Various studies on peptide efficacy |

| Antimicrobial Activity | Effective against resistant bacteria | Research on antimicrobial peptides |

| Drug Delivery Systems | Enhanced drug solubility and absorption | Studies on peptide carriers |

| Cosmetics | Anti-aging effects, improved skin hydration | Clinical trials on peptide-based skincare products |

| Biochemical Research | Insights into protein interactions | Experimental studies on peptide interactions |

Case Studies

- Wound Healing : A study published in a peer-reviewed journal demonstrated that a similar peptide accelerated wound closure in animal models by promoting fibroblast migration and collagen deposition.

- Antimicrobial Efficacy : Research indicated that peptides with similar sequences exhibited significant antibacterial activity against Staphylococcus aureus, suggesting potential for this compound as an antimicrobial agent.

- Cosmetic Formulation : A clinical trial involving a cream containing peptides showed improved skin elasticity and reduced wrinkle depth after 12 weeks of application, highlighting the cosmetic potential of such compounds.

Analyse Des Réactions Chimiques

Hydrolysis

- Ester Hydrolysis : The ethyl ester group can undergo hydrolysis, especially under basic or acidic conditions, to form the corresponding carboxylic acid.

- Peptide Bond Hydrolysis : Under harsh conditions (strong acids or bases, prolonged heating), the peptide bonds linking the amino acids can be hydrolyzed, breaking down the peptide into its individual amino acid components.

Reactions Involving Amino Acid Side Chains

- Arginine : The guanidino group of arginine is highly basic and can participate in reactions with electrophiles. It can also be modified by enzymes like kinases and arginase .

- Cysteine : The thiol group (-SH) of cysteine is highly reactive. It can undergo oxidation to form disulfide bonds, react with alkylating agents, and participate in thiol-disulfide exchange reactions .

- Lysine : The primary amine group of lysine can react with electrophiles, participate in acylation, and is a common site for modification with various chemical tags or protecting groups .

Oxidation and Reduction

- Cysteine Oxidation : As mentioned, cysteine residues can be oxidized to form disulfide bonds, which can be reduced back to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) .

- Redox Reactions : The peptide as a whole may participate in redox reactions depending on the specific environment and the presence of oxidizing or reducing agents .

Salt Formation

- Acid-Base Reactions : Given the presence of both basic (arginine, lysine) and potentially acidic (C-terminal carboxylic acid after hydrolysis of the ethyl ester) groups, the molecule can form salts with acids or bases .

Esterification/Transesterification

- Esterification : While the molecule already contains an ethyl ester, transesterification reactions could occur under specific conditions, where the ethyl group is exchanged for another alcohol moiety .

Protecting Group Chemistry

- Amine Protection : The amine groups of lysine and the N-terminal isoleucine can be protected using various protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are commonly used in peptide synthesis .

- Thiol Protection : The thiol group of cysteine can be protected with groups like trityl (Trt) or acetamidomethyl (Acm) to prevent unwanted disulfide bond formation during synthesis or modification .

Alkylation and Acylation

Propriétés

IUPAC Name |

ethyl 2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H72N14O8S/c1-6-21(4)28(39)34(57)49-25(15-12-18-45-37(42)43)32(55)51-29(22(5)7-2)35(58)50-26(20-60)33(56)48-24(14-11-17-44-36(40)41)31(54)47-23(13-9-10-16-38)30(53)46-19-27(52)59-8-3/h21-26,28-29,60H,6-20,38-39H2,1-5H3,(H,46,53)(H,47,54)(H,48,56)(H,49,57)(H,50,58)(H,51,55)(H4,40,41,44)(H4,42,43,45)/t21-,22-,23-,24-,25-,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMNQECFLCHDHV-YIVJWCLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H72N14O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149392 | |

| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110786-25-9 | |

| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110786259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucyl-arginyl-isoleucyl-cysteinyl-arginyl-lysyl-glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.